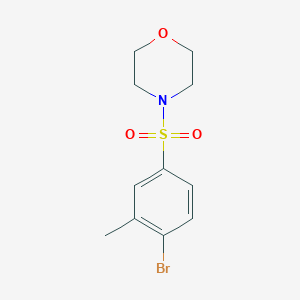

4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE

描述

属性

IUPAC Name |

4-(4-bromo-3-methylphenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c1-9-8-10(2-3-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTDJJMHHWTMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368940 | |

| Record name | 4-(4-Bromo-3-methylbenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380846-85-5 | |

| Record name | 4-(4-Bromo-3-methylbenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Overview

This method involves the direct coupling of morpholine with 4-bromo-3-methylbenzenesulfonyl chloride, a commercially available precursor. The reaction proceeds via nucleophilic substitution, where the amine group of morpholine displaces the chloride ion from the sulfonyl chloride.

Reaction Equation:

Experimental Procedure

-

Materials:

-

4-Bromo-3-methylbenzenesulfonyl chloride (1.0 equiv, 1.0 mol)

-

Morpholine (1.2 equiv, 1.2 mol)

-

Triethylamine (1.5 equiv, 1.5 mol)

-

Dichloromethane (DCM, 500 mL)

-

-

Steps:

-

Dissolve the sulfonyl chloride in DCM under nitrogen atmosphere.

-

Add morpholine dropwise at 0°C, followed by triethylamine to neutralize HCl.

-

Stir at room temperature for 12 hours.

-

Wash the organic layer with water (3 × 100 mL), dry over NaSO, and concentrate under reduced pressure.

-

Purify via recrystallization from ethanol/water (yield: 78–85%).

-

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C |

| Reaction Time | 12 hours |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Yield | 78–85% |

Ring-Closing Reaction Using Substituted Aniline and 2-Chloroethyl Ether

Methodology from Patent CN106928162B

This approach synthesizes the morpholine ring in situ by reacting substituted aniline derivatives with 2-chloroethyl ether under solvent-free conditions.

General Reaction Scheme:

Optimization and Scaling

-

Conditions:

-

Temperature: 150°C

-

Reagent Ratio: 1:3 (aniline:2-chloroethyl ether)

-

Base: Triethylamine (2.0 equiv)

-

-

Procedure:

Data Table

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Reaction Time | 24 hours |

| Solvent | None (solvent-free) |

| Base | Triethylamine |

| Yield | 61.7% |

Condensation of 4-Bromo-3-Methylaniline with Morpholine Followed by Sulfonylation

Two-Step Synthesis

This method involves first synthesizing 4-(4-bromo-3-methylphenyl)morpholine via condensation, followed by sulfonylation.

Step 2: Sulfonylation

Yield and Purity

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Sulfonylation | 78–85% | High | Moderate |

| Ring-Closing | 61.7% | Moderate | Low |

| Two-Step | 65–70% | Low | High |

Advantages and Limitations

-

Direct Sulfonylation:

-

Ring-Closing Reaction:

-

Two-Step Synthesis:

Industrial Applications and Process Optimization

Large-Scale Production

化学反应分析

Types of Reactions

4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include sulfides.

科学研究应用

4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

作用机制

The mechanism of action of 4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Sulfonylated Morpholine Derivatives

(a) 4-(Phenylsulfonyl)Morpholine

- Structure : Morpholine linked to a simple phenyl group via a sulfonyl bridge.

- Key Differences : Lacks the bromo and methyl substituents, resulting in reduced steric hindrance and electronic effects compared to the target compound.

- Applications : Studied for antibacterial activity against ESBL-producing E. coli .

- Synthesis : Synthesized via Schiff base routes, characterized by IR and NMR spectroscopy .

(b) 4-(Morpholine-4-Sulfonyl)Benzenesulfonyl Chloride

- Structure: Contains dual sulfonyl groups (one linking morpholine to benzene, another as a reactive chloride).

- Key Differences : The additional sulfonyl chloride group increases reactivity, making it a precursor for further functionalization .

- Physicochemical Properties : Melting point 150–152°C, molecular weight 325.79 g/mol .

(c) 2-(4-((4-Bromophenyl)Sulfonyl)Piperazin-1-yl)Ethanol

- Structure: Piperazine core replaces morpholine, with a bromophenylsulfonyl group and ethanol side chain.

- Key Differences: Piperazine’s additional nitrogen atom alters basicity and solubility. The ethanol side chain introduces hydrogen-bonding capacity .

Halogenated Aromatic Morpholine Derivatives

(a) 4-(3-Bromo-4-Fluorophenyl)Morpholine

- Key Differences: Direct aryl-morpholine linkage instead of sulfonylation.

- Molecular Formula: C₁₀H₁₁BrFNO .

(b) VPC-14449 (4-(4-(2,4-Dibromo-1H-Imidazol-1-yl)Thiazol-2-yl)Morpholine)

Heterocyclic Sulfonamide Derivatives

(a) 4-[6-[(Phenylsulfonyl)Methyl]-2-(2-Pyridinyl)-4-Pyrimidinyl]Morpholine

- Structure : Pyrimidine core functionalized with phenylsulfonylmethyl and morpholine groups.

- Physicochemical Properties : Density 1.320 g/cm³, pKa 2.54 .

(b) 3-(Morpholine-4-Sulfonyl)Benzylamine

Comparative Analysis Tables

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 4-(4-Bromo-3-Methylphenylsulfonyl)Morpholine | Morpholine | 4-Bromo-3-methylphenylsulfonyl | ~340 (estimated) | Sulfonyl bridge, halogenated aryl |

| 4-(Phenylsulfonyl)Morpholine | Morpholine | Phenylsulfonyl | 229.29 | Simpler aryl group, antibacterial |

| VPC-14449 | Morpholine-Thiazole | Dibromoimidazole | 424.12 | AR inhibition, heterocyclic complexity |

| 4-(3-Bromo-4-Fluorophenyl)Morpholine | Morpholine | 3-Bromo-4-fluorophenyl | 256.11 | Halogenated aryl, no sulfonyl |

Table 2: Physicochemical Properties

Key Research Findings

- Synthetic Challenges : Bromine positioning in analogs like VPC-14449 significantly affects NMR spectra and bioactivity, underscoring the need for precise regiochemistry .

- Structural Flexibility : Replacement of morpholine with piperazine or pyrimidine alters electronic profiles and target selectivity .

Notes and Discrepancies

- Closest analogs include 149105-06-6 (carbonyl variant) and 1564944-79-1 (fluoro-bromo analog) .

- Synthesis Gaps : While methods for 4-(phenylsulfonyl)morpholine are described , the target compound’s synthesis remains inferred.

- Conflict in Evidence : VPC-14449’s structure was revised from 4,5-dibromo to 2,4-dibromoimidazole due to NMR inconsistencies .

生物活性

4-(4-Bromo-3-methylphenylsulfonyl)morpholine, also known as B184946, is a compound with significant potential in pharmaceutical and biochemical applications. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C11H14BrNO3S

- Molecular Weight : 320.2 g/mol

- CAS Number : 380846-85-5

The primary mechanism of action for this compound involves its interaction with specific biological receptors, particularly sigma receptors. These receptors are implicated in various cellular processes, including:

- Cell Proliferation : The compound may influence pathways related to cell growth and division.

- Apoptosis : It has the potential to induce programmed cell death, which is crucial in cancer therapy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression.

- Neuroprotective Effects : There is evidence suggesting its role in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has demonstrated the ability to reduce inflammation in various experimental models, potentially offering therapeutic benefits in inflammatory diseases.

Data Table: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects against oxidative stress | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Studies

Several case studies have explored the efficacy of this compound in different therapeutic contexts:

-

Case Study on Cancer Cell Lines :

- Objective : To assess the anticancer effects on breast cancer cell lines.

- Findings : The compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.

- : Suggests potential for development as an anticancer agent.

-

Case Study on Neuroprotection :

- Objective : Evaluate neuroprotective effects against oxidative stress in neuronal cultures.

- Findings : Treatment with the compound enhanced cell survival rates and reduced markers of oxidative damage.

- : Indicates potential for use in neurodegenerative disease therapies.

-

Case Study on Inflammation :

- Objective : Investigate anti-inflammatory properties in a murine model of arthritis.

- Findings : Administration led to decreased levels of inflammatory cytokines and improved clinical scores.

- : Supports its use as an anti-inflammatory treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。